molecular formula C10H14N2O3S2 B14493890 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid CAS No. 63018-17-7

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid

Cat. No.: B14493890
CAS No.: 63018-17-7
M. Wt: 274.4 g/mol
InChI Key: YQARZTRIYXLMCM-UHFFFAOYSA-N
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Description

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an amino group, an imino group, a cyclopentane ring, a thioyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with thiourea to form the intermediate 2-iminocyclopentanecarbothioamide. This intermediate is then reacted with 4-oxobutanoic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and thioyl-containing molecules, such as:

  • 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxopentanoic acid
  • 4-Amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid methyl ester

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63018-17-7

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-amino-2-(2-iminocyclopentanecarbothioyl)sulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C10H14N2O3S2/c11-6-3-1-2-5(6)10(16)17-7(9(14)15)4-8(12)13/h5,7,11H,1-4H2,(H2,12,13)(H,14,15)

InChI Key

YQARZTRIYXLMCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=N)C1)C(=S)SC(CC(=O)N)C(=O)O

Origin of Product

United States

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